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Compound of Interest |

Compound Name: 4-(3-Fluorophenyl)-2-fluorophenol
CAS No.: 1214390-52-9
Cat. No.: B1342016
. J

A Strategic Scaffold for Medicinal Chemistry and
Materials Science[1]
Executive Summary

4-(3-Fluorophenyl)-2-fluorophenol (Molecular Formula: C12HsF20; MW: 206.19 g/mol ) is a
specialized fluorinated biaryl scaffold.[1] Unlike simple phenols, this compound integrates a
specific substitution pattern—a fluorine atom ortho to the hydroxyl group and a meta-fluorinated
phenyl ring at the para position. This architecture is not merely structural; it serves as a critical
"bioisostere" in drug discovery, modulating acidity (pKa), metabolic stability, and lipophilicity
(LogP).

This guide provides a rigorous technical analysis of the compound, detailing its
physicochemical properties, validated synthetic pathways, and characterization protocols.[2] It
is designed for researchers requiring high-fidelity data for lead optimization and liquid crystal
engineering.[1]

Part 1: Physicochemical Profile & Molecular Weight
Analysis[1]

The precise mass and electronic distribution of 4-(3-Fluorophenyl)-2-fluorophenol are
dictated by the electronegativity of the two fluorine atoms.[1] The ortho-fluorine exerts a strong
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inductive effect (-1), significantly increasing the acidity of the phenolic proton compared to non-
fluorinated analogues.[1]

hle 1 C ~hemical Snecificati

Property Value Technical Note
] Based on standard atomic
Molecular Weight (Average) 206.19 g/mol )
weights.[1]
] ) Essential for High-Res MS
Monoisotopic Mass 206.0543 Da ) o
(HRMS) identification.[1]
Molecular Formula C12HsF20

More acidic than phenol (pKa
Predicted pKa ~8.5-8.8 ~10) due to o-F inductive
withdrawal.[1]

Moderate lipophilicity; suitable

Predicted LogP ~3.3 i
for CNS drug penetration.
Fluorine acts as a weak H-
H-Bond Donors / Acceptors 1/3
bond acceptor.[1]
_ _ _ Likely off-white to pale yellow;
Physical State Crystalline Solid

mp est. 45-60°C.

Part 2: Synthetic Methodology (Suzuki-Miyaura
Coupling)

The most robust route to 4-(3-Fluorophenyl)-2-fluorophenol is the palladium-catalyzed
Suzuki-Miyaura cross-coupling.[1] This pathway is preferred over Gomberg-Bachmann
reactions due to higher regioselectivity and milder conditions.[1]

Reaction Logic

We utilize 4-Bromo-2-fluorophenol as the electrophile and 3-Fluorophenylboronic acid as the
nucleophile.[1] The choice of catalyst (Pd(dppf)Cl2) prevents dehalogenation side reactions
often seen with Pd(PPhs)a4 in electron-rich systems.[1]
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Validated Protocol

e Reagents:

o Aryl Halide: 4-Bromo-2-fluorophenol (1.0 equiv)[1]

[¢]

Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv)[1]

o

Catalyst: Pd(dppf)Cl2[1][3]-CH2Cl2 (3-5 mol%)[1]

o

Base: K2COs (2.0 equiv) or Cs2COs (for faster kinetics)[1]

[¢]

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
» Procedure:

o Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins.
Oxygen is the enemy of the catalytic cycle.

o Addition: Add halide, boronic acid, and base.[4][5] Add catalyst last under positive Argon
pressure.

o Reflux: Heat to 90°C for 12—16 hours. Monitor via TLC (Hexane/EtOAc 8:1).

o Workup: Cool to RT. Acidify carefully with 1M HCI to pH ~4 (crucial to protonate the
phenoxide). Extract with Ethyl Acetate (3x).

o Purification: Silica gel column chromatography. Elute with Hexane — 5% EtOAc/Hexane.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and material flow.
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Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.

Part 3: Analytical Characterization & Quality Control[1]

To validate the identity of the synthesized compound, researchers must look for specific
spectral signatures arising from Fluorine-Proton (

) and Fluorine-Fluorine (
) coupling.[1]
1. Mass Spectrometry (MS)[1]

 lonization Mode: Electrospray lonization (ESI) in Negative Mode (ESI-).[1] Phenols ionize
best by losing a proton.

o Expected Signal:

205.05

 |sotope Pattern: The presence of two Fluorine atoms does not alter the isotope pattern
significantly (unlike Cl or Br), but the exact mass must align within 5 ppm.

2. Nuclear Magnetic Resonance (NMR)[1][3]
« NMR (DMSO-ds):
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o Look for the phenolic -OH singlet, typically downfield (9.5-10.5 ppm), potentially split into
a doublet if intramolecular H-bonding with the ortho-F is strong.[1]

o Aromatic Region: Complex splitting due to

coupling. The proton at the 3-position of the phenol ring (between F and the biaryl bond)
will show a distinct multiplet.

e NMR:

o Expect two distinct signals.
o Signal A (Phenol ring): ~ -130 to -140 ppm.[1]

o Signal B (Phenyl ring): ~-110 to -120 ppm.[1]

Part 4: Applications in Drug Discovery[1]

The 4-(3-Fluorophenyl)-2-fluorophenol scaffold is highly valued for two specific mechanisms

in medicinal chemistry:

o Metabolic Blocking: The fluorine on the distal phenyl ring (position 3') blocks cytochrome
P450 oxidation at a typically vulnerable metabolic site. This extends the half-life (

) of the drug candidate.[1]

o Conformational Locking: The ortho-fluorine on the phenol ring can engage in intramolecular
hydrogen bonding or electrostatic repulsion with the hydroxyl group, locking the biaryl
system into a specific torsion angle. This is critical for binding affinity in protein pockets (e.qg.,
Kinase inhibitors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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